3-Bromo-4-isopropoxy-5-methoxybenzaldehyde

描述

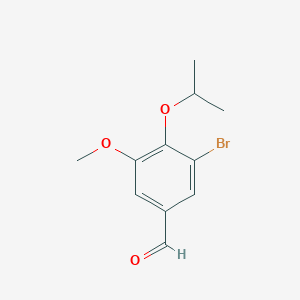

3-Bromo-4-isopropoxy-5-methoxybenzaldehyde (CAS: 400070-31-7) is a substituted benzaldehyde derivative with the molecular formula C₁₁H₁₃BrO₃ and a molecular weight of 273.12 g/mol. Its structure features a bromine atom at the 3-position, an isopropoxy group (-OCH(CH₃)₂) at the 4-position, and a methoxy group (-OCH₃) at the 5-position of the benzaldehyde backbone. Key physical properties include:

- Density: 1.374 ± 0.06 g/cm³ (predicted)

- Melting Point: 41–42 °C (in hexane)

- Boiling Point: 335.0 ± 37.0 °C (predicted) .

This compound is commercially available at 95% purity (Combi-Blocks product QZ-2045) and serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research .

属性

IUPAC Name |

3-bromo-5-methoxy-4-propan-2-yloxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO3/c1-7(2)15-11-9(12)4-8(6-13)5-10(11)14-3/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHSPPZIJAYIURQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1Br)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352794 | |

| Record name | 3-bromo-4-isopropoxy-5-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400070-31-7 | |

| Record name | 3-bromo-4-isopropoxy-5-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis of 3-Bromo-4-isopropoxy-5-methoxybenzaldehyde typically begins with commercially available 4-hydroxy-3-methoxybenzaldehyde.

Bromination: The first step involves the bromination of 4-hydroxy-3-methoxybenzaldehyde using bromine (Br2) in the presence of a suitable solvent like acetic acid or dichloromethane. This reaction introduces a bromine atom at the 3-position of the benzene ring.

Isopropylation: The brominated intermediate is then subjected to isopropylation. This can be achieved by reacting the intermediate with isopropyl bromide (C3H7Br) in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to introduce the isopropoxy group at the 4-position.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.

化学反应分析

Types of Reactions

Oxidation: 3-Bromo-4-isopropoxy-5-methoxybenzaldehyde can undergo oxidation reactions to form the corresponding carboxylic acid.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Nucleophiles like ammonia (NH3), thiols (RSH), or alkoxides (ROH) in the presence of a base.

Major Products

Oxidation: 3-Bromo-4-isopropoxy-5-methoxybenzoic acid.

Reduction: 3-Bromo-4-isopropoxy-5-methoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

3-Bromo-4-isopropoxy-5-methoxybenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

Industry: The compound can be used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.

作用机制

The mechanism of action of 3-Bromo-4-isopropoxy-5-methoxybenzaldehyde depends on its specific application

Molecular Targets: It may target enzymes, receptors, or other proteins, leading to inhibition or activation of their function.

Pathways Involved: The compound can modulate signaling pathways, metabolic pathways, or gene expression, depending on its specific interactions with biological targets.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Effects

The following compounds are structurally related to 3-Bromo-4-isopropoxy-5-methoxybenzaldehyde, differing primarily in substituents at the 4-position or functional group modifications:

Table 1: Comparative Data for this compound and Analogs

Key Comparative Insights

Alkoxy Group Variations

- Isopropoxy vs. Propoxy : The branched isopropoxy group in the target compound introduces greater steric hindrance compared to the linear propoxy group in CAS 91335-52-3. This steric effect may slow nucleophilic substitution reactions but improve selectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Ethoxy vs.

Functional Group Modifications

- Oxime Derivatives: The oxime analogs (e.g., C₁₀H₁₂BrNO₃) exhibit distinct reactivity due to the -NH-OH group. These derivatives are valuable as ligands in coordination chemistry or intermediates in heterocycle synthesis .

- Hydroxy Substitution: The hydroxyl group in C₈H₈BrNO₃ increases polarity and acidity (pKa ~10), making it suitable for pH-sensitive applications or hydrogen-bond-directed crystallography .

Allyloxy vs. Isopropoxy

The allyloxy group in CAS 361465-10-3 introduces unsaturation, enabling participation in Diels-Alder reactions or polymerization. This contrasts with the saturated isopropoxy group, which prioritizes stability over reactivity .

Physicochemical Properties

- Melting Points: The target compound’s melting point (41–42°C) is significantly lower than many non-alkoxy brominated benzaldehydes, likely due to reduced crystallinity from the branched isopropoxy group .

- Boiling Points : The high predicted boiling point (335°C) reflects strong van der Waals forces from the aromatic ring and alkoxy substituents .

生物活性

3-Bromo-4-isopropoxy-5-methoxybenzaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications based on various studies.

Chemical Structure and Properties

This compound features a bromine atom, an isopropoxy group, and a methoxy group attached to a benzaldehyde moiety. This unique arrangement of functional groups influences its chemical reactivity and biological interactions. The structure can be represented as follows:

Synthesis Methods

Several synthetic routes are available for producing this compound. Key methods include:

- Substitution Reactions : Utilizing brominated precursors to introduce the isopropoxy and methoxy groups.

- Oxidation and Reduction : Modifying existing functional groups to achieve the desired aldehyde form.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer activity. For instance, studies have shown that certain derivatives can induce apoptosis in cancer cell lines by interacting with DNA and inhibiting cell cycle progression.

| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | HL-60 (human leukemia) | 10 | Induces G2/M phase arrest |

| 3-Benzylidenechromanones | NALM-6 (leukemia) | 5 | DNA interaction, apoptosis induction |

These findings suggest that the compound may serve as a lead in developing new anticancer agents.

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated. In vitro assays demonstrated that it can scavenge free radicals effectively, contributing to cellular protection against oxidative stress.

Enzyme Inhibition

The compound may act as an enzyme inhibitor, particularly in pathways relevant to cancer metabolism. Its structural features allow it to bind effectively to enzyme active sites, potentially leading to therapeutic applications in metabolic disorders.

Case Studies

- Study on Cytotoxicity : A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant cytotoxicity with an IC50 value of approximately 10 μM against HL-60 cells, highlighting its potential as an anticancer agent .

- Mechanism Exploration : Another investigation focused on the compound's ability to induce apoptosis through DNA damage pathways. The study utilized flow cytometry to analyze cell cycle phases and reported that treatment with the compound resulted in a substantial increase in cells arrested at the G2/M phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。